molecular formula C10H8ClN B132762 7-Chloro-8-Methylquinoline CAS No. 78941-93-2

7-Chloro-8-Methylquinoline

Cat. No. B132762
CAS RN: 78941-93-2
M. Wt: 177.63 g/mol
InChI Key: NKWDCLXGUJHNHS-UHFFFAOYSA-N
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Description

7-Chloro-8-methylquinoline is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and applications in medicinal chemistry. The compound , 7-chloro-8-methylquinoline, is structurally related to various other chloroquinoline derivatives that have been synthesized and studied for their potential pharmacological properties.

Synthesis Analysis

The synthesis of chloroquinoline derivatives often involves the introduction of chloro and other substituent groups into the quinoline ring system. For instance, the chloromethylation of 8-hydroxyquinoline has been reported to yield a chloromethyl derivative, which is likely to be 7-chloromethyl-8-hydroxyquinoline hydrochloride . This derivative can be further modified in alkaline solution to produce the 7-hydroxymethyl compound. Similarly, the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides has been achieved with good to excellent yields by reacting 4-azido-7-chloroquinoline with β-oxo-amides in the presence of pyrrolidine . Another study reports the synthesis of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates using a similar method . These methods demonstrate the versatility of synthetic approaches to modify the 7-chloroquinoline scaffold.

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of a 7-acetamido-5-chloro-8-(p-methyloxybenzenesulfonyloxy)-2-styrylquinoline was determined using single-crystal X-ray diffraction, revealing a coplanar conformation of the styrylquinoline subunit . Additionally, the synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines has been characterized in solution using multinuclear NMR spectroscopy and high-resolution mass spectrometry, with single-crystal X-ray structures presented for some of the compounds .

Chemical Reactions Analysis

The reactivity of chloroquinoline derivatives allows for further chemical transformations. For instance, the reaction of 6-chloroquinoline-5,8-quinone with primary aliphatic or aromatic amines and paraformaldehyde in ethanol leads to the formation of new 7-substituted aminomethyl-6-chloroquinoline-5,8-quinones . The use of secondary amines in this reaction yields different products, demonstrating the influence of reactants on the outcome of the chemical reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, melting point, and reactivity. For example, the crystallographic data of a synthesized styrylquinoline compound provides insights into its density and molecular geometry . The biological evaluation of synthesized compounds also sheds light on their chemical properties, as seen in the antimalarial, antimicrobial, and anticancer activities of new 7-chloroquinoline derivatives synthesized using ultrasound irradiation .

Scientific Research Applications

Photolysis in Aqueous Systems

7-Chloro-8-Methylquinoline (7-CMQ) has been studied in the context of photodegradation of certain herbicides. In a study by Pinna and Pusino (2012), it was observed that under UV irradiation, 7-chloro-3-methylquinoline-8-carboxylic acid rapidly degraded into 7-CMQ through a decarboxylation reaction. This reaction rate was affected by the presence of dissolved organic carbon, indicating a potential application in environmental chemistry and herbicide photolysis research (Pinna & Pusino, 2012).

Antibacterial Properties

7-CMQ has been involved in the synthesis of new antibacterial agents. Al-Hiari et al. (2007) synthesized various 8-nitrofluoroquinolone models using 7-CMQ as a synthon and investigated their antibacterial properties. Some derivatives exhibited significant activity against both gram-positive and gram-negative strains, highlighting its potential in developing new antimicrobial agents (Al-Hiari et al., 2007).

Synthesis of Antitumor Agents

The compound has been used in synthesizing novel quinolindiones, which are of interest in antitumor research. Behforouz et al. (1996) reported the synthesis of various 7-(N-formyl-, 7-(N-acetyl-, and 7-(N-isobutyrylamino)-2-methylquinoline-5,8-diones, starting from 8-hydroxy-2-methylquinoline. These compounds have potential applications in developing potent antitumor agents (Behforouz et al., 1996).

Foodborne Bacteria Inhibition

7-CMQ analogues have been studied for their antimicrobial activities against foodborne bacteria. Kim et al. (2014) investigated the antimicrobial activities of 4-methylquinoline analogues, including 7-CMQ, against various foodborne bacteria. These compounds could be useful in developing natural preservatives and pharmaceuticals (Kim et al., 2014).

Synthesis of Novel Derivatives

7-CMQ has been used in the synthesis of new chemical compounds with potential pharmaceutical applications. For example, the synthesis of new 8-nitrofluoroquinolone derivatives using 7-CMQ was explored by Al-Hiari et al. (2007), showing the compound's versatility in synthetic chemistry (Al-Hiari et al., 2007).

Future Directions

While specific future directions for 7-Chloro-8-Methylquinoline are not detailed in the search results, compounds containing the 8-hydroxyquinoline moiety have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

7-chloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWDCLXGUJHNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517900
Record name 7-Chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-8-Methylquinoline

CAS RN

78941-93-2
Record name 7-Chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloro-8-methylquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
IP Kovel'man, AI Tochilkin, DI Ioffina, VZ Gorkin… - Pharmaceutical …, 1989 - Springer
Note. Listed are the mean arithmetic values of the data of five experiments of the inhibition of the deamination of monoamines (in%, in comparison with the control without inhibitor), …
Number of citations: 3 link.springer.com
AI Tochilkin, IN Gracheva, IR Kovel'man… - Chemistry of …, 1983 - Springer
… 7-Chloro-8-methylquinoline (no more than 2% of the sum of the chlorination products) was detected in the reaction mixture after separation of the principal chlorination product by gas--…
Number of citations: 5 link.springer.com
R Kumar, D Parmar, SS Gupta… - … A European Journal, 2020 - Wiley Online Library
… demonstrate the order of the reaction by initial rate method at room temperature, which revealed an overall second-order reaction, first order with respect to 7-chloro-8-methylquinoline …
AI Tochilkin, IR Kovel'man, EP Prokof'ev… - Chemistry of …, 1988 - Springer
… 5-nitro-8-methylquinoline (VI), and 7-chloro-8-methylquinoline (VII) with NBS. Bromo-substituted VIII-… The bromination of 7-chloro-8-methylquinoline (VII) proceeds smoothly and leads to …
Number of citations: 16 link.springer.com
AK Dhiman, A Thakur, R Kumar… - Asian Journal of Organic …, 2020 - Wiley Online Library
… The 7-chloro-8-methylquinoline found to be more productive for selective mono-arylation. Different concentration of arylboronic acids used for obtaining better yields. …
Number of citations: 31 onlinelibrary.wiley.com
ML Zhang, XL Zhang, RL Guo, MY Wang… - The Journal of …, 2022 - ACS Publications
… 8-Methylquinoline, 4-bromo-8-methylquinoline, 7-chloro-8-methylquinoline, and 7-bromo-8-methylquinoline were obtained from commercial sources and used directly without …
Number of citations: 3 pubs.acs.org
RD Larsen, D Cai - thieme-connect.com
Previously published information on quinolines can be found in Houben–Weyl, Vol. E 7a, pp 290–492. The chemistry and synthesis of quinolines has been continually reviewed over …
Number of citations: 0 www.thieme-connect.com
S Han, J Park, S Kim, SH Lee, S Sharma… - Organic …, 2016 - ACS Publications
… To further evaluate the scope of this coupling reaction, various maleimides 2b–2j were subjected to react with 7-chloro-8-methylquinoline (1e) under the optimal reaction conditions (…
Number of citations: 97 pubs.acs.org
Z Guo, F Hu, X Lei - Synthetic Communications, 2022 - Taylor & Francis
… With 7-chloro-8-methylquinoline as the substrate, product 3a was obtained in a 24% yield probably due to dechlorination by the Grignard reagent formed in situ. With a fluoro group at C-…
Number of citations: 3 www.tandfonline.com
X Liu, X Chen, X Zhu, Q Lin, X Pan, X Tan, Y Guo, J Qiu… - Biosensors, 2022 - mdpi.com
… Quinclorac and subsequent analogs (7-chloro-8-methylquinoline, 2-quinoline carboxylic acid, quinmerac) were purchased from Shanghai Yuanye Bio-Technology Co. Ltd. (Shanghai, …
Number of citations: 2 www.mdpi.com

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